Cas no 19501-58-7 ((4-methoxyphenyl)hydrazine hydrochloride)
(4-methoxyphenyl)hydrazine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-Methoxyphenylhydrazine hydrochloride
- 4-Methoxyphenyhydrozine HCL
- (4-Methoxyphenyl)hydrazine Hydrochloride
- P-methoxy-phenylhydrazine-hydrochloride
- 4-Anisylhydrazine hydrochloride
- 4-Hydrazinoanisole Hydrochloride
- 4-Methoxyphenylhydrazine HCl
- 4-OCH3-phenylhydrazine hydrochloride
- p-anisylhydrazine hydrochloride
- p-MeO-phenylhydrazine hydrochloride
- p-methoxy phenyl hydrazine hydrochloride
- p-methoxyphenylhydrazine chlorohydrate
- 1-(4-Methoxyphenyl)hydrazine hydrochloride
- AURORA KA-1052
- p-anisidinoammonium chloride
- P-METHOXYPHENYLHYDRAZINIUM CHLORIDE
- 4-Methoxyphenylhydrazinehydrochloridel
- 4-Methoxyphenylhydrazine Hcl 98 %
- p-Methoxyphenylhydrazine hydrochloride
- 4-methoxyphenylhydrazine.hcl
- Hydrazine, (4-methoxyphenyl)-, monohydrochloride
- 4-methoxy phenylhydrazine hydrochloride
- SCHEMBL129453
- (4-methoxyphenyl)-hydrazine hydrochloride salt
- p-methoxy phenyl-hydrazinehydrochloride
- 4-methoxy-phenylhydrazine HCl salt
- [4-(Methyloxy)phenyl]hydrazine monohydrochloride
- (p-Methoxyphenyl)hydrazinium chloride
- p-methoxyphenylhydrazine monohydrochloride
- 4-Methoxyphenylhydrazine hydrochloride, 98%
- Pentamethylbenzenesulfonylchloride
- 4-methoxy-phenylhydrazine hydrochloride
- 4-methoxy-phenyl-hydrazine hydrochloride
- CS-W007694
- (4-methoxyphenyl)-hydrazine hydrochloride
- 4-methoxyphenyl hydrazine hydrochloride
- FQHCPFMTXFJZJS-UHFFFAOYSA-N
- M-3548
- NSC 84699
- Hydrazine, (4-methoxyphenyl)-, hydrochloride
- MFCD00012945
- 4-methoxyphenyl hydrazine . HCl
- AM20060957
- 4-methoxyphenyl hydrazine.HCl
- (4-Methoxyphenyl)hydrazine monohydrochloride
- (4-Methoxyphenyl)hydrazine xhydrochloride
- p-methoxy phenyl-hydrazine-hydrochloride
- AB11940
- M0637
- p-methoxyphenylhyrazine HCl salt
- F0001-0697
- (4-methoxyphenyl)hydrazine;hydrochloride
- n-(4-methoxyphenyl)hydrazine hydrochloride
- 1-(p-Methoxyphenyl)hydrazine hydrochloride
- 4KX8TEV7KM
- BDBM50282576
- NS00083146
- 4-methoxyphenyl hydrazine HCl
- BP-10042
- 19501-58-7
- [4-(methyloxy)phenyl]hydrazine hydrochloride
- EN300-68997
- A21628
- 4-methoxyphenylhyrazine hydrochloride
- CHEMBL4167262
- FT-0618959
- 70672-74-1
- NSC-84699
- AKOS005259823
- FT-0647565
- 4-methoxyphenylhydrazine hydrochloric acid salt
- (p-Methoxyphenyl)hydrazine hydrochloride
- DTXSID80173160
- p-methoxyphenyl hydrazine hydrochloride
- p-methoxyphenylhydrazine-hydrochloride
- AC-2542
- STR00890
- Hydrazine, (4-methoxyphenyl)-, hydrochloride (1:1)
- NSC84699
- 4-methoxy phenyl hydrazine hydrochloride
- 4-metoxyphenylhydrazine hydrochloride
- EINECS 243-115-3
- p-methoxyphenylhydrazin hydrochloride
- DB-044882
- 4-METHOXYPHENYLHYDRAZINEHYDROCHLORIDE
- (4-methoxyphenyl)hydrazine hydrochloride
-
- MDL: MFCD00012945
- Inchi: 1S/C7H10N2O.ClH/c1-10-7-4-2-6(9-8)3-5-7;/h2-5,9H,8H2,1H3;1H
- InChI Key: FQHCPFMTXFJZJS-UHFFFAOYSA-N
- SMILES: Cl.O(C)C1C=CC(=CC=1)NN
- BRN: 3566583
Computed Properties
- Exact Mass: 174.05600
- Monoisotopic Mass: 174.056
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 89.6
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 47.3
Experimental Properties
- Color/Form: Uncertain
- Density: 1.1500
- Melting Point: 160-162 °C (dec.) (lit.)
- Boiling Point: 277.8°C at 760 mmHg
- Flash Point: No data available
- Water Partition Coefficient: dissolution
- PSA: 47.28000
- LogP: 2.55610
- Sensitiveness: Easy to absorb moisture; Sensitive to air
- Solubility: Soluble in water
- Vapor Pressure: No data available
(4-methoxyphenyl)hydrazine hydrochloride Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H312,H317,H332
- Warning Statement: P280
- Hazardous Material transportation number:2811
- WGK Germany:3
- Hazard Category Code: 20/21/22
- Safety Instruction: S36/37
-
Hazardous Material Identification:
- HazardClass:IRRITANT, KEEP COLD
- PackingGroup:III
- Storage Condition:Inert atmosphere,2-8°C
- Packing Group:III
- Packing Group:III
- Risk Phrases:R20/21/22
(4-methoxyphenyl)hydrazine hydrochloride Customs Data
- HS CODE:29280090
- Customs Data:
China Customs Code:
29280090
(4-methoxyphenyl)hydrazine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 152137-10G |
(4-methoxyphenyl)hydrazine hydrochloride |
19501-58-7 | 10g |
¥747.88 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 152137-50G |
(4-methoxyphenyl)hydrazine hydrochloride |
19501-58-7 | 50g |
¥2617.53 | 2023-12-10 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M813566-500g |
4-Methoxyphenylhydrazine hydrochloride |
19501-58-7 | 98% | 500g |
¥6,400.00 | 2022-09-01 | |
| TRC | M265880-5g |
(4-Methoxyphenyl)hydrazine Hydrochloride |
19501-58-7 | 5g |
$ 161.00 | 2023-09-07 | ||
| TRC | M265880-10g |
(4-Methoxyphenyl)hydrazine Hydrochloride |
19501-58-7 | 10g |
$ 253.00 | 2023-09-07 | ||
| TRC | M265880-25g |
(4-Methoxyphenyl)hydrazine Hydrochloride |
19501-58-7 | 25g |
$ 506.00 | 2023-09-07 | ||
| ChemScence | CS-W007694-10g |
(4-Methoxyphenyl)hydrazine hydrochloride |
19501-58-7 | ≥99.0% | 10g |
$36.0 | 2022-04-27 | |
| ChemScence | CS-W007694-25g |
(4-Methoxyphenyl)hydrazine hydrochloride |
19501-58-7 | ≥99.0% | 25g |
$44.0 | 2022-04-27 | |
| ChemScence | CS-W007694-100g |
(4-Methoxyphenyl)hydrazine hydrochloride |
19501-58-7 | ≥99.0% | 100g |
$136.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M81100-5g |
(4-Methoxyphenyl)hydrazine hydrochloride |
19501-58-7 | 5g |
¥148.0 | 2021-09-08 |
(4-methoxyphenyl)hydrazine hydrochloride Suppliers
(4-methoxyphenyl)hydrazine hydrochloride Related Literature
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Yahui Li,Wei Liu,Chunxiang Kuang Chem. Commun. 2014 50 7124
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Majid?M. Heravi,Sahar Rohani,Vahideh Zadsirjan,Nazli Zahedi RSC Adv. 2017 7 52852
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Nithya Murugesh,Ramasamy Karvembu,Seenuvasan Vedachalam Org. Biomol. Chem. 2020 18 7884
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4. Discovering potent inhibitors against c-Met kinase: molecular design, organic synthesis and bioassayZhongjie Liang,Xiao Ding,Jing Ai,Xiangqian Kong,Limin Chen,Liang Chen,Cheng Luo,Meiyu Geng,Hong Liu,Kaixian Chen,Hualiang Jiang Org. Biomol. Chem. 2012 10 421
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5. Discovering potent inhibitors against c-Met kinase: molecular design, organic synthesis and bioassayZhongjie Liang,Xiao Ding,Jing Ai,Xiangqian Kong,Limin Chen,Liang Chen,Cheng Luo,Meiyu Geng,Hong Liu,Kaixian Chen,Hualiang Jiang Org. Biomol. Chem. 2012 10 421
Additional information on (4-methoxyphenyl)hydrazine hydrochloride
(4-methoxyphenyl)hydrazine hydrochloride and Its Significance in Modern Chemical Research
(4-methoxyphenyl)hydrazine hydrochloride, with the CAS number 19501-58-7, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This hydrazine derivative, featuring a methoxy-substituted phenyl ring, has garnered attention due to its versatile reactivity and potential applications in the development of novel therapeutic agents. The compound's unique structural features make it a valuable intermediate in various synthetic pathways, particularly in the construction of heterocyclic frameworks that are prevalent in many biologically active molecules.
The chemical structure of (4-methoxyphenyl)hydrazine hydrochloride consists of a phenyl ring substituted at the para position with a methoxy group (-OCH₃), connected to an azo group (-N=N-H). The presence of both the methoxy and hydrazine functionalities imparts distinct chemical properties that facilitate its use in synthetic chemistry. The methoxy group enhances electronic effects, influencing the reactivity of the aromatic ring, while the hydrazine moiety serves as a nucleophilic center, capable of participating in various coupling reactions such as azo coupling and condensation reactions.
In recent years, there has been growing interest in exploring the pharmacological potential of aryl hydrazines, including derivatives like (4-methoxyphenyl)hydrazine hydrochloride. These compounds have shown promise in several areas of medicinal chemistry, particularly as precursors to more complex molecules with therapeutic properties. For instance, studies have indicated that certain aryl hydrazines exhibit inhibitory effects on enzymes involved in inflammatory pathways, making them candidates for anti-inflammatory drug development.
One of the most notable applications of (4-methoxyphenyl)hydrazine hydrochloride is in the synthesis of imidazoles and triazoles, which are heterocyclic scaffolds widely recognized for their biological activity. The hydrazine group can undergo condensation reactions with carbonyl compounds to form 1,2-diazole derivatives, which can then be further functionalized to yield more complex structures. These processes are particularly relevant in the context of developing antimicrobial and antifungal agents, where imidazole and triazole derivatives have demonstrated significant efficacy.
Recent advancements in synthetic methodologies have further highlighted the utility of (4-methoxyphenyl)hydrazine hydrochloride. For example, transition-metal-catalyzed cross-coupling reactions have enabled the efficient construction of aryl hydrazines with diverse substituents. These techniques have opened new avenues for designing molecules with tailored biological activities. Moreover, computational studies have been instrumental in predicting the reactivity and stability of such compounds, aiding chemists in optimizing synthetic routes.
The role of computational chemistry in understanding the behavior of (4-methoxyphenyl)hydrazine hydrochloride cannot be overstated. Molecular modeling techniques have provided insights into how this compound interacts with biological targets at the molecular level. Such knowledge is crucial for rational drug design, allowing researchers to predict binding affinities and optimize lead compounds for clinical development. Additionally, high-throughput screening methods combined with machine learning algorithms have accelerated the discovery process by rapidly evaluating large libraries of derivatives.
In conclusion, (4-methoxyphenyl)hydrazine hydrochloride represents a fascinating compound with broad applications in chemical research and pharmaceutical development. Its unique structural features and reactivity make it a valuable tool for synthesizing complex molecules with potential therapeutic benefits. As research continues to uncover new synthetic strategies and pharmacological applications, this compound is poised to remain at the forefront of medicinal chemistry innovation.
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